Synthetic Utility in Selenocysteine Peptides: Tosyl Enables Nucleophilic Displacement
Boc-Ser(Tos)-OMe serves as a critical intermediate for the synthesis of Se-benzyl-L-selenocysteine derivatives via nucleophilic displacement of the O-tosyl moiety. In Metanis' scheme, Boc-Ser-OMe is activated to its tosylate form (Boc-Ser(Tos)-OMe), which then reacts with p-methylbenzyl selenol (MBnSeH) to yield Boc-Sec(MBn)-OMe. In contrast, inertly protected derivatives such as Boc-Ser(Bzl)-OMe or Boc-Ser(tBu)-OMe are unreactive toward selenolate nucleophiles under comparable conditions, rendering them unsuitable for this selenation pathway [1].
| Evidence Dimension | Nucleophilic displacement of side-chain protecting group |
|---|---|
| Target Compound Data | Tosyl group undergoes displacement by selenolate nucleophiles (e.g., p-methylbenzyl selenol) to yield selenocysteine derivatives |
| Comparator Or Baseline | Boc-Ser(Bzl)-OMe or Boc-Ser(tBu)-OMe: Ether-linked protecting groups are inert to nucleophilic displacement |
| Quantified Difference | Qualitative difference: Tosyl is a leaving group; benzyl/tert-butyl are not |
| Conditions | Activation of Boc-Ser-OMe to Boc-Ser(Tos)-OMe, followed by reaction with p-methylbenzyl selenol |
Why This Matters
The tosyl group enables post-assembly conversion of serine to selenocysteine, a functionality not achievable with ether-protected serine building blocks.
- [1] Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. University of Michigan Deep Blue Documents, 2016. View Source
